N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13F2N5OS and its molecular weight is 397.4. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Some derivatives of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, a related compound, have shown promising antiviral activity against hepatitis A virus (HAV). Compound 15 in particular demonstrated significant effects on HAV in plaque reduction infectivity assays (Shamroukh & Ali, 2008).
Anticancer Activity
New analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which are structurally similar, have been synthesized and tested for their anticancer activity. Several compounds exhibited notable inhibition activity against the HCT 116 cancer cell line, with specific analogs like N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide showing significant activity (Kumar et al., 2019).
Antibacterial Activity
Compounds containing 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones have been synthesized and evaluated for their antibacterial activities. Some of them showed good activities against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).
Antifungal and Antituberculostatic Activities
3-Substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines have shown a range of biological activities including antifungal and antituberculostatic properties. These compounds were synthesized and evaluated for their effectiveness against microbial infections (Islam & Siddiqui, 2010).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-6-7-16(14(21)10-13)22-18(27)11-28-19-24-23-17-9-8-15(25-26(17)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSVDJOMGDPCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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